This compound can be classified as a diazaspiro compound, which is a subset of spiro compounds featuring nitrogen heteroatoms in their structure. It is often synthesized for research purposes and is available from various chemical suppliers for laboratory use. The compound's structure allows for diverse modifications, making it a versatile building block in organic synthesis.
The synthesis of 2-Phenyl-2,7-diaza-spiro[4.4]nonane typically involves several key steps:
The molecular structure of 2-Phenyl-2,7-diaza-spiro[4.4]nonane can be represented as follows:
The three-dimensional conformation of this compound plays a crucial role in its biological activity and interaction with molecular targets.
2-Phenyl-2,7-diaza-spiro[4.4]nonane can participate in various chemical reactions:
These reactions highlight the compound's reactivity and potential for further functionalization.
The mechanism of action for 2-Phenyl-2,7-diaza-spiro[4.4]nonane primarily involves its interaction with specific biological targets, such as sigma receptors. Upon binding to these receptors, the compound can modulate their activity, leading to various pharmacological effects including analgesic properties .
Research indicates that modifications to the basic structure can enhance binding affinity and selectivity towards sigma receptor subtypes (S1R and S2R), which are implicated in pain modulation and other physiological processes .
The physical properties of 2-Phenyl-2,7-diaza-spiro[4.4]nonane include:
Chemical properties include:
These properties are critical for understanding its behavior in various applications.
The applications of 2-Phenyl-2,7-diaza-spiro[4.4]nonane are diverse:
The diazaspiro[4.4]nonane core constitutes a saturated bicyclic framework where two nitrogen-containing rings (pyrrolidine or piperidine analogues) connect perpendicularly at a central spiro carbon (C1). This geometry imposes significant conformational constraints, reducing the entropy penalty upon binding to biological targets compared to flexible linear chains [3]. X-ray crystallographic analyses of related spiro[4.4]nonane derivatives reveal envelope conformations in the heterocyclic rings, with typical N-C-C angles of ~117° at the spiro center, demonstrating minor distortions from ideal tetrahedral geometry due to ring strain [7]. The 3D orientation positions substituents in distinct spatial quadrants, enabling precise vectoring of pharmacophores.
Table 1: Structural and Physicochemical Properties of 2-Phenyl-2,7-diaza-spiro[4.4]nonane and Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Salt Form | CAS Registry Number |
---|---|---|---|---|
2-Phenyl-2,7-diaza-spiro[4.4]nonane | C₁₃H₁₈N₂ | 202.30 | Free base | 53249828 (PubChem CID) |
2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride | C₁₃H₁₉ClN₂ | 238.76 | Hydrochloride | 1965310-27-3 |
2,7-Diaza-spiro[4.4]nonane | C₇H₁₄N₂ | 126.20 | Dihydrobromide | 77415-55-5 |
2-Benzyl-2,7-diaza-spiro[4.4]nonane | C₁₄H₂₀N₂ | 216.33 | Dihydrochloride | 920531-65-3 |
The protonation states of the dual nitrogen atoms (pKₐ ~7-10) allow salt formation under physiological conditions, enhancing solubility. Hydrochloride (e.g., CAS# 1965310-27-3) and dihydrobromide salts (e.g., CAS# 77415-55-5) are commonly employed for handling and biological testing [2] [4] [8]. The phenyl group at N2 introduces π-electron density, influencing electron distribution across the spiro system and enabling π-stacking interactions in target binding [3].
Spirocycles like diazaspiro[4.4]nonane address critical challenges in drug design: enhancing selectivity while maintaining metabolic stability. Their locked conformations minimize off-target binding, and reduced amide bond count compared to peptides improves proteolytic resistance. The 2-phenyl variant leverages these advantages while incorporating an aryl group for targeted interactions:
Table 2: Bioactive Derivatives of Diazaspiro[4.4]nonane and Their Applications
Derivative Structure | Biological Target/Activity | Key Finding |
---|---|---|
4-Chlorobenzyl-4-hydroxy-2-phenyl-1-thia-2,7-diazaspiro[4.4]nonane 1,1-dioxide (E197) | DOCK5/Rho GTPase pathway in osteoclasts | Inhibits human osteoclast activity; prevents ovariectomy-induced bone loss in mice while preserving bone formation [6] |
7-Pyridin-3-yl-1,7-diazaspiro[4.4]nonane | Neuronal acetylcholine receptors | Modulates neurotransmitter release; potential for CNS disorders [3] |
N-Arylsulfonamide-functionalized variants | Dopamine receptors | Exhibits affinity for D2/D3 subtypes; potential antipsychotic applications [3] |
The exploration of diazaspiro[4.4]nonanes evolved from broader spirocyclic chemistry advancements in the mid-20th century. Key milestones include:
Synthetic methodologies have advanced from simple cyclizations to sophisticated enantioselective approaches. For instance, double cyclization strategies using N-Boc-protected sarcosine derivatives enabled spirocyclic orthoamides, as demonstrated in the synthesis of (R,R/S,S)-9-benzyl-3-methyl-7-phenyl-1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-dione—a structurally complex variant [7]. These innovations underscore the scaffold's evolving synthetic tractability and its growing importance in addressing unmet medical needs.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3